molecular formula C17H14Cl2N4O2 B5036082 6-(2,4-dichlorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one

6-(2,4-dichlorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No.: B5036082
M. Wt: 377.2 g/mol
InChI Key: LOLJUWWJRQYPBX-UHFFFAOYSA-N
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Description

Pyrido[4,3-d]pyrimidines are a type of bicyclic 6-6 systems . They have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives .


Synthesis Analysis

The synthesis of pyrido[4,3-d]pyrimidines involves several steps. For instance, pyrano[4,3-d]pyrimidin-5-ones, formed by the action of bromine in acetic acid on 4-styrylpyrimidine-5-carboxylic acids, yield pyrido[4,3-d]pyrimidin-5(6H)-ones on treatment with amines .


Molecular Structure Analysis

The molecular structure of pyrido[4,3-d]pyrimidines is complex and can be synthesized from various starting materials . The structure features, reactions, and synthetic methodologies of these compounds have been studied extensively .


Chemical Reactions Analysis

Nucleophilic replacement reactions of some 5-substituted pyrido[4,3-d]pyrimidines have been reported . The different synthetic routes have been grouped according to the way the pyrido[4,3-d]pyrimidine moiety has been created .

Properties

IUPAC Name

6-(2,4-dichlorophenyl)-2-morpholin-4-ylpyrido[4,3-d]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4O2/c18-11-1-2-15(13(19)9-11)23-4-3-14-12(16(23)24)10-20-17(21-14)22-5-7-25-8-6-22/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLJUWWJRQYPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3C(=N2)C=CN(C3=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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